kb NB 142-70

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

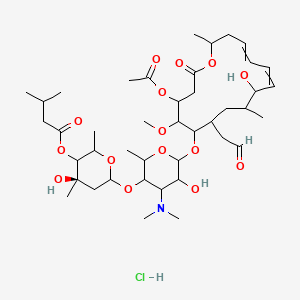

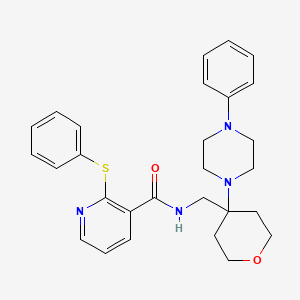

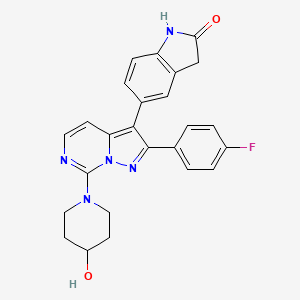

kb NB 142-70 es un potente e inhibidor selectivo de la proteína cinasa D (PKD), que incluye PKD1, PKD2 y PKD3. Ha demostrado una actividad antitumoral significativa y se utiliza principalmente en investigación científica .

Mecanismo De Acción

kb NB 142-70 ejerce sus efectos inhibiendo selectivamente las isoformas de la proteína cinasa D (PKD). Se une al sitio activo de PKD, previniendo su fosforilación y activación posterior. Esta inhibición conduce a una reducción de la migración, la invasión y la proliferación celular, particularmente en las células cancerosas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de kb NB 142-70 implica la formación de una estructura benzotiolo-tiazepinona. El compuesto se sintetiza a través de una serie de reacciones químicas, incluyendo ciclación y sulfonación. La ruta sintética exacta y las condiciones de reacción son propiedad y no se divulgan públicamente .

Métodos de producción industrial

Los métodos de producción industrial para this compound no están ampliamente documentados. Se produce normalmente en laboratorios especializados bajo condiciones controladas para garantizar una alta pureza y eficacia .

Análisis De Reacciones Químicas

Tipos de reacciones

kb NB 142-70 se somete a varias reacciones químicas, que incluyen:

Inhibición de la fosforilación: Inhibe la fosforilación de PKD1, PKD2 y PKD3

Reacciones citotóxicas: Exhibe efectos citotóxicos contra ciertas líneas celulares cancerosas

Reactivos y condiciones comunes

Los reactivos comunes utilizados en reacciones que implican this compound incluyen:

Dimetilsulfóxido (DMSO): Se utiliza como solvente

Inhibidores de la fosforilación: Se utilizan para estudiar los efectos inhibitorios de this compound

Principales productos formados

Los principales productos formados a partir de reacciones que implican this compound son normalmente proteínas fosforiladas y vías de cinasas inhibidas .

Aplicaciones Científicas De Investigación

kb NB 142-70 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Investigación del cáncer: Inhibe la migración e invasión de células de cáncer de próstata, reduciendo la cicatrización de heridas in vitro

Estudios de transducción de señales: Se utiliza para estudiar la fosforilación de proteínas y las vías de las cinasas

Análisis de vías metabólicas: Investiga el metabolismo de los lípidos y las lipoproteínas

Comparación Con Compuestos Similares

Compuestos similares

CID 755673: Otro inhibidor de PKD, pero menos potente en comparación con kb NB 142-70

Gö 6976: Un inhibidor de cinasa de amplio espectro con menos selectividad para PKD

Singularidad

This compound es único debido a su alta selectividad y potencia para las isoformas de PKD, lo que lo convierte en una herramienta valiosa en la investigación del cáncer y los estudios de transducción de señales .

Propiedades

IUPAC Name |

9-hydroxy-3,4-dihydro-2H-[1]benzothiolo[2,3-f][1,4]thiazepin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S2/c13-6-1-2-8-7(5-6)9-10(16-8)11(14)12-3-4-15-9/h1-2,5,13H,3-4H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUAGGSHTKPOHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C(=O)N1)SC3=C2C=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10669824 |

Source

|

| Record name | 9-Hydroxy-3,4-dihydro[1]benzothieno[2,3-f][1,4]thiazepin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233533-04-4 |

Source

|

| Record name | 9-Hydroxy-3,4-dihydro[1]benzothieno[2,3-f][1,4]thiazepin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-fluorophenyl)methyl]-N-(1H-1,2,4-triazol-5-ylmethyl)thiophene-2-sulfonamide](/img/structure/B608232.png)

![3-Bromo-4-[2-fluoro-4-[[4-oxo-2-[[2-(pyridin-2-yl)ethyl]amino]-1,3-thiazol-5-(4H)ylidene]methyl]phenoxy]benzonitrile](/img/structure/B608243.png)